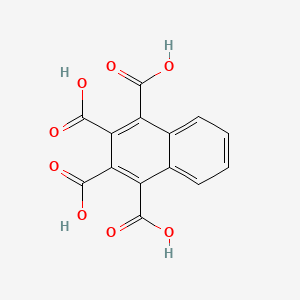

Naphthalene-1,2,3,4-tetracarboxylic acid

Description

Structure

3D Structure

Properties

CAS No. |

31901-98-1 |

|---|---|

Molecular Formula |

C14H8O8 |

Molecular Weight |

304.21 g/mol |

IUPAC Name |

naphthalene-1,2,3,4-tetracarboxylic acid |

InChI |

InChI=1S/C14H8O8/c15-11(16)7-5-3-1-2-4-6(5)8(12(17)18)10(14(21)22)9(7)13(19)20/h1-4H,(H,15,16)(H,17,18)(H,19,20)(H,21,22) |

InChI Key |

MZYHMUONCNKCHE-UHFFFAOYSA-N |

Canonical SMILES |

C1=CC=C2C(=C1)C(=C(C(=C2C(=O)O)C(=O)O)C(=O)O)C(=O)O |

Origin of Product |

United States |

Advanced Characterization and Spectroscopic Analysis of Naphthalene 1,2,3,4 Tetracarboxylic Acid Derivatives

Structural Elucidation via X-ray Diffraction Techniques

Single-Crystal X-ray Diffraction for Precise Molecular and Supramolecular Architectures

Single-crystal X-ray diffraction (SCXRD) offers unparalleled precision in determining bond lengths, bond angles, and the three-dimensional arrangement of atoms within a single crystal. This technique is instrumental in understanding how molecules of naphthalene-1,2,3,4-tetracarboxylic acid derivatives pack in the solid state and engage in non-covalent interactions, such as hydrogen bonding and π–π stacking, which dictate their supramolecular architecture.

For instance, the N-phenyl derivative of 1,2,3,4-naphthalene diimide (a direct derivative of the parent acid) was successfully characterized by SCXRD. nih.gov Single crystals suitable for analysis were grown by the slow evaporation of a solution in a dichloromethane/methanol mixture. nih.gov The analysis revealed that this compound crystallizes in the Pbcn space group, forming a solvent superstructure characterized by π-stacked columns. nih.gov Within these stacks, the imide groups are oriented in alternating directions. nih.gov

In related naphthalene-based systems, such as cocrystals of naphthalene-1,4,5,8-tetracarboxylic acid 1,8-anhydride with 4,4′-bipyridine, SCXRD has shown that the crystal packing is stabilized by a network of intermolecular O—H⋯N and C—H⋯O hydrogen bonds, alongside significant π–π stacking interactions. nih.gov Such detailed structural information is vital for designing materials with specific electronic or optical properties.

| Parameter | Value |

|---|---|

| Crystal System | Orthorhombic |

| Space Group | Pbcn |

| Key Feature | π-stacked columns |

| Molecular Arrangement | Imide groups in alternating directions |

Powder X-ray Diffraction for Bulk Material Crystalline Phases and Morphology

In the study of naphthalene (B1677914) derivatives, PXRD is routinely used to confirm the phase of a bulk sample and to compare it with the structure determined from single-crystal data. For example, in studies of various N,N'-disubstituted naphthalene-1,4,5,8-tetracarboxylic diimides, PXRD patterns are compared with patterns simulated from single-crystal solutions to confirm that the bulk material has the same ordered structure. researchgate.net This comparison is crucial for ensuring that the properties measured for the bulk material are representative of the determined crystal structure.

Furthermore, PXRD can reveal the existence of different crystalline forms, or polymorphs, which can have distinct physical properties. uky.edu Thermal analysis combined with microscopy can indicate the presence of polymorphic phases at different temperatures, which can then be further characterized by temperature-dependent PXRD. rsc.org

Comprehensive Spectroscopic Investigations

Spectroscopic techniques probe the interaction of electromagnetic radiation with matter, providing valuable information about molecular vibrations, electronic transitions, and emission processes.

Vibrational Spectroscopy: Fourier-transform Infrared (FTIR) and Raman Analysis

Vibrational spectroscopy, including FTIR and Raman techniques, is used to identify the functional groups present in a molecule and to study its vibrational modes. The infrared spectrum of a compound provides a unique "fingerprint" that can be used for identification. globalresearchonline.net

For this compound and its derivatives, FTIR and Raman spectra would be characterized by specific vibrational bands corresponding to the naphthalene core and the carboxylic acid or imide functional groups.

Naphthalene Core: The aromatic C-H stretching vibrations typically appear above 3000 cm⁻¹. The C=C stretching vibrations of the aromatic rings are expected in the 1500-1650 cm⁻¹ region. scialert.net In-plane and out-of-plane C-H bending modes would also be present at lower wavenumbers.

Carboxylic Acid/Imide Groups: The most characteristic band for the carboxylic acid group is the C=O stretching vibration, which is typically strong and found in the range of 1700-1750 cm⁻¹. scialert.net The O-H stretch gives a broad band, usually around 3000 cm⁻¹. For imide derivatives, two C=O stretching bands (symmetric and asymmetric) would be expected. The C-N stretching vibration typically appears in the 1200-1300 cm⁻¹ region. globalresearchonline.net

A combined experimental and theoretical approach is often used to assign the observed vibrational frequencies, as seen in studies of related molecules like 2,3-dimethyl naphthalene. nih.gov

| Functional Group | Vibrational Mode | Typical Wavenumber (cm⁻¹) | Expected Intensity |

|---|---|---|---|

| Aromatic C-H | Stretching | > 3000 | Medium |

| Aromatic C=C | Stretching | 1500 - 1650 | Medium to Strong |

| Carboxyl C=O | Stretching | 1700 - 1750 | Strong (IR) |

| Carboxyl O-H | Stretching | ~ 3000 (broad) | Broad |

| Imide C=O | Asymmetric/Symmetric Stretching | 1650 - 1750 | Strong (IR) |

| Imide C-N | Stretching | 1200 - 1300 | Medium |

Electronic Absorption Spectroscopy: Ultraviolet-Visible (UV-Vis) Studies

UV-Vis spectroscopy investigates the electronic transitions within a molecule, typically from π to π* orbitals in conjugated systems like naphthalene. scholarsresearchlibrary.com The UV-visible spectra of naphthalene and its derivatives show strong ultraviolet absorption with a distinct fine structure related to the conjugated aromatic system. researchgate.net

The absorption spectrum of the parent naphthalene chromophore in cyclohexane (B81311) exhibits maxima at approximately 221 nm, 275 nm, and 311 nm. omlc.org The introduction of substituents, such as carboxylic acid groups and their derivatives, onto the naphthalene ring system can cause shifts in the absorption maxima to longer wavelengths (bathochromic shifts) and changes in the molar extinction coefficients. mdpi.com These shifts are influenced by the electronic nature and position of the substituents. For example, studies on other naphthalene derivatives show that introducing silyl (B83357) groups causes bathochromic shifts in the absorption maxima. mdpi.com Similarly, N,N'-di-substituted 1,4,5,8-naphthalene-tetracarboxylic diimides exhibit absorption bands that are shifted to longer wavelengths in concentrated solutions, which is attributed to molecular aggregation. rsc.org

Emission Spectroscopy: Photoluminescence and Fluorescence Quantum Yield Determination

Upon absorption of UV or visible light, molecules can relax to the ground state by emitting light, a process known as photoluminescence (fluorescence or phosphorescence). Naphthalene and its derivatives are well-known for their fluorescent properties. nih.gov Their rigid planar structure and large π-electron conjugation often lead to high fluorescence quantum yields and excellent photostability. nih.gov

The fluorescence emission spectrum of naphthalene in cyclohexane shows a structured emission with a maximum around 335 nm when excited at 270 nm. omlc.org The fluorescence quantum yield (ΦF), which is the ratio of photons emitted to photons absorbed, is a key parameter for characterizing fluorescent molecules. For naphthalene, the quantum yield is reported to be 0.23. omlc.org

The emission properties of naphthalene derivatives are highly sensitive to their chemical structure and environment. Substituents can significantly alter the emission wavelength and quantum yield. mdpi.com For instance, some naphthalene-substituted siloles are weakly fluorescent in solution but exhibit strong aggregation-induced emission (AIE) in the solid state, with quantum yields reaching as high as 99%. rsc.org In concentrated solutions of 1,4,5,8-naphthalene-tetracarboxylic diimide derivatives, new, bathochromically shifted photoluminescence bands appear, which is correlated with their strong tendency to aggregate. rsc.org

| Compound | Absorption Maxima (nm) | Emission Maxima (nm) | Quantum Yield (ΦF) |

|---|---|---|---|

| Naphthalene (in cyclohexane) | ~275, ~311 | ~335 | 0.23 omlc.org |

| 1,4-bis(trimethylsilylethynyl)naphthalene | Not specified | Not specified | 0.85 mdpi.com |

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Assignment and Purity Assessment

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for the unambiguous structural elucidation and purity verification of this compound derivatives. Both ¹H and ¹³C NMR provide detailed information about the molecular framework, the chemical environment of individual atoms, and the presence of any impurities.

In the ¹H NMR spectrum of a naphthalene derivative, the chemical shifts, splitting patterns (multiplicity), and coupling constants of the aromatic protons provide definitive evidence for the substitution pattern on the naphthalene core. For instance, in the case of 1,4,5,8-naphthalenetetracarboxylic dianhydride, a closely related isomer, the aromatic protons typically appear as a singlet at approximately 8.713 ppm in DMSO-d6, indicative of their chemical equivalence. chemicalbook.com The integration of the proton signals allows for the quantitative determination of the relative number of protons in different environments, which is a key aspect of purity assessment.

¹³C NMR spectroscopy complements the information from ¹H NMR by providing data on the carbon skeleton of the molecule. The chemical shifts of the carbon atoms are sensitive to their hybridization and the electronic effects of neighboring substituents. In this compound derivatives, distinct signals are expected for the carboxylic acid carbons, the aromatic carbons of the naphthalene core, and any carbons in substituent groups. The number of distinct signals in the ¹³C NMR spectrum can confirm the symmetry of the molecule. For example, in naphthalene, three distinct carbon signals are observed at 133.6 ppm (for carbons 4a and 8a), 128.6 ppm (for carbons 1, 4, 5, and 8), and 125.9 ppm (for carbons 2, 3, 6, and 7), reflecting its D2h symmetry. samipubco.com The absence of extraneous peaks in both ¹H and ¹³C NMR spectra is a strong indicator of the high purity of the sample. nih.gov

Two-dimensional (2D) NMR techniques, such as COSY (Correlation Spectroscopy) and HSQC (Heteronuclear Single Quantum Coherence), can be employed for more complex derivatives to establish connectivity between protons and carbons, further solidifying the structural assignment. researchgate.net

Table 1: Representative ¹H NMR Data for a Naphthalene Derivative

| Compound | Solvent | Chemical Shift (δ, ppm) | Multiplicity | Assignment |

|---|---|---|---|---|

| 1,4,5,8-Naphthalenetetracarboxylic Dianhydride | DMSO-d6 | 8.713 | Singlet | Aromatic Protons |

Data sourced from ChemicalBook chemicalbook.com

Electrochemical Characterization of Redox-Active Systems

The extended π-conjugated system of the naphthalene core in this compound and its derivatives imparts them with redox activity, making them promising candidates for applications in organic electronics, sensors, and energy storage. Electrochemical methods are paramount for characterizing these redox properties.

Cyclic voltammetry (CV) is a powerful and widely used electrochemical technique to investigate the redox behavior of chemical species. By measuring the current response of a solution containing the analyte to a linearly cycled potential sweep, CV can determine the reduction and oxidation potentials of the molecule. These potentials provide valuable information about the energies of the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO), which are crucial for understanding the electronic properties and for designing electronic devices.

For naphthalene diimide (NDI) derivatives, which are closely related to this compound, cyclic voltammetry typically reveals two reversible one-electron reduction steps. nih.gov These correspond to the formation of the radical anion (NDI•⁻) and the dianion (NDI²⁻). The redox potentials are sensitive to the nature of the substituents on the naphthalene core and the imide nitrogen atoms. Electron-withdrawing groups tend to shift the reduction potentials to more positive values, making the molecule easier to reduce and increasing its electron affinity.

In a study of donor-acceptor dyads based on core-substituted naphthalene diimides, two one-electron reductions were observed at -1.06 V and -1.48 V for one derivative, and at -1.04 V and -1.48 V for another, both relative to the Fc⁺/Fc redox couple. nih.gov For 1,4,5,8-naphthalenetetracarboxylic dianhydride (NTCDA) used as an anode material for lithium-ion batteries, cyclic voltammetry showed redox peaks corresponding to the lithium intercalation reaction. rsc.org

The electron affinity (EA) of a molecule, which is the energy released when an electron is added to a neutral molecule in the gaseous state, can be estimated from the first reduction potential obtained from cyclic voltammetry. A more positive reduction potential generally corresponds to a higher electron affinity. The electron affinities of α- and β-naphthyl radicals have been measured to be 33.0 ± 1.4 and 31.4 ± 1.0 kcal mol⁻¹, respectively. nih.gov

Table 2: Redox Potentials of Naphthalene Derivatives from Cyclic Voltammetry

| Compound | E_red1 (V vs. Fc⁺/Fc) | E_red2 (V vs. Fc⁺/Fc) | Solvent/Electrolyte |

|---|---|---|---|

| Core-substituted NDI dyad 1 | -1.06 | -1.48 | CH₂Cl₂ / [NBu₄][BF₄] |

| Core-substituted NDI dyad 2 | -1.04 | -1.48 | CH₂Cl₂ / [NBu₄][BF₄] |

Data sourced from a study on donor-acceptor dyads and triads. nih.gov

Understanding the mechanism of electron transfer is fundamental to optimizing the performance of materials in electronic applications. For this compound derivatives, electron transfer can occur through various pathways, and its rate can be influenced by factors such as the solvent, the presence of other chemical species, and the molecular structure itself.

In many naphthalene diimide systems, the two-electron redox process occurs in two distinct one-electron steps. rsc.org This "two-step two-electron" transfer process involves the formation of a stable radical anion intermediate. However, through strategic molecular design, such as the introduction of electron-donating groups onto the naphthalene core, it is possible to achieve a "one-step two-electron" transfer. rsc.org This is particularly relevant for applications like aqueous organic redox flow batteries, where a single-step process can lead to higher voltage and energy efficiency. rsc.org

Kinetic studies can provide further insights into the electron transfer mechanism. For instance, in the acid-promoted oxidation of naphthalene by a manganese(IV)-bis(hydroxo) complex, a linear correlation between the electron transfer rates and the oxidation peak potentials of various naphthalene derivatives suggested a rate-determining electron transfer pathway. nih.gov The study of electron transfer in naphthalene/naphthalene radical anion (NAP/NAP•⁻) redox couples in solution has also been a subject of interest to understand the role of the solvent in the process. nih.gov The reorganization energy of the solvent upon electron transfer is a critical parameter that influences the reaction rate. nih.gov

Morphological and Thin Film Characterization

The performance of organic electronic devices is not only dependent on the intrinsic properties of the molecules but also heavily influenced by the morphology and molecular packing in the solid state, particularly in thin films. Therefore, detailed characterization of the film structure at the nanoscale is essential.

Atomic Force Microscopy (AFM) is a high-resolution scanning probe microscopy technique that provides three-dimensional topographical information of a surface with nanoscale resolution. spectraresearch.com It is an invaluable tool for characterizing the surface morphology of thin films of this compound derivatives. researchgate.netrsc.org

AFM imaging can reveal key morphological features such as grain size, shape, and distribution, as well as surface roughness. rsc.org For instance, in a study of polyfluorinated naphthalene-bis-hydrazimide thin films, AFM revealed the films to be molecularly flat with a roughness of 0.3 nm. cnr.itacs.org The film growth mode, whether it is layer-by-layer (Frank-van der Merwe), island formation (Volmer-Weber), or a combination of both (Stranski-Krastanov), can also be investigated by analyzing the surface morphology at different stages of film deposition.

The processing conditions, such as substrate temperature and post-deposition annealing, can significantly impact the film morphology. researchgate.net AFM is used to monitor these changes and to optimize the deposition parameters for achieving the desired film structure. For example, annealing of 1,4,5,8-naphthalene tetracarboxylic dianhydride (NTCDA) thin films was shown to enhance the film's topological properties. researchgate.net

Table 3: Surface Roughness Data from AFM for a Naphthalene Derivative Thin Film

| Compound | Substrate | Film Thickness | Surface Roughness (RMS) |

|---|---|---|---|

| Polyfluorinated Naphthalene-bis-hydrazimide | Silicon | - | 0.3 nm |

Data sourced from a study on solution-grown n-type semiconducting films. cnr.itacs.org

The arrangement of molecules in the solid state, known as molecular packing, and the degree of crystallinity in thin films are critical determinants of their charge transport properties. Techniques such as X-ray diffraction (XRD) are often used in conjunction with AFM to probe the molecular packing and crystallinity.

For naphthalene diimide derivatives, the planar aromatic cores have a strong tendency to form ordered π-stacked structures, which facilitate intermolecular charge transport. rsc.org The orientation of the molecules with respect to the substrate (e.g., "edge-on" or "face-on") and the π-π stacking distance are key parameters that influence the charge carrier mobility.

In a study of 1,4,5,8-naphthalene tetracarboxylic dianhydride (NTCDA) thin films, X-ray diffraction revealed that polycrystalline films were obtained with a preferred orientation. researchgate.net The thermal annealing process was found to influence the structural properties of these films. researchgate.net In another investigation, a new polymorph of a polyfluorinated naphthalene-bis-hydrazimide was discovered in the thin film phase, which was not observed in the bulk powder. cnr.itacs.org This new phase exhibited a molecular alignment and packing that was favorable for electron mobility. cnr.itacs.org The ability to control and characterize the molecular packing and crystallinity is therefore crucial for tailoring the electronic properties of thin films of this compound derivatives for specific applications.

Theoretical and Computational Chemistry Studies

Density Functional Theory (DFT) Based Investigations

Density Functional Theory (DFT) is a cornerstone of computational chemistry for studying polycyclic aromatic compounds like NTCA. It offers a favorable balance between computational cost and accuracy, making it suitable for investigating a range of molecular properties. While specific research on the 1,2,3,4- isomer is limited, extensive DFT studies on the closely related and more widely studied 1,4,5,8-naphthalenetetracarboxylic dianhydride (NTCDA) provide significant insights into the behavior of this class of molecules.

The frontier molecular orbitals—the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO)—are critical in determining the electronic and optical properties of a molecule, including its reactivity and electron-accepting capabilities.

DFT calculations are employed to determine the energies of these orbitals and the HOMO-LUMO gap, which is a key indicator of molecular stability. For n-type organic semiconductor materials like NTCA derivatives, a low-lying LUMO is characteristic. Studies on 1,4,5,8-NTCDA show that upon adsorption onto metal surfaces like silver, a partial charge transfer from the metal to the molecule occurs, leading to a partial filling of the LUMO. arxiv.org This interaction is fundamental to the electronic properties of the organic-metal interface. The electronic structure and energy levels are significantly influenced by the interaction with the substrate.

| Compound/System | HOMO (eV) | LUMO (eV) | HOMO-LUMO Gap (eV) | Key Findings |

|---|---|---|---|---|

| DPPT-TT (Undoped) | -5.33 | -4.07 | 1.26 | Reference values for a related organic semiconductor. researchgate.net |

| Pyronin B (PyB) | -5.76 | N/A | N/A | Used as an n-type dopant for 1,4,5,8-NTCDA. researchgate.net |

| 1,4,5,8-NTCDA on Ag(111) | Data not specified | Partial filling of the LUMO upon adsorption is a key feature. arxiv.org |

DFT-based geometry optimization is used to find the most stable three-dimensional structure of a molecule. For isolated polycyclic aromatic molecules like 1,4,5,8-NTCDA, calculations typically confirm a planar geometry, which facilitates dense packing and strong intermolecular electronic coupling in the solid state. aps.org This molecule possesses D2h symmetry. conicet.gov.ar

When adsorbed on a surface, the molecule may undergo slight geometric deformations. However, for 1,4,5,8-NTCDA on metal surfaces, the planar adsorption geometry is largely maintained, especially in the first monolayer, due to strong molecule-substrate interactions. aps.orgconicet.gov.ar In subsequent layers, molecules may adopt an inclined orientation that is closer to the arrangement found in the bulk crystal structure. conicet.gov.ar The specific adsorption geometry on a silver surface, for instance, involves the central C=C bond of the naphthalene (B1677914) core being positioned over a bridge site of the silver lattice. arxiv.org

The interaction between organic molecules and metal surfaces is critical for the performance of organic electronic devices. DFT studies have been instrumental in elucidating the adsorption mechanisms of 1,4,5,8-NTCDA on substrates like silver (Ag) and copper (Cu).

The adsorption is driven by a combination of van der Waals forces and direct chemical bonds between the oxygen atoms of the anhydride (B1165640) groups and the metal surface atoms. arxiv.org This leads to a strong interaction that anchors the molecule flat on the surface. conicet.gov.ar A key phenomenon at this interface is the significant hybridization of the molecule's LUMO with the metal's electronic states. aps.org This hybridization, along with charge transfer from the metal into the LUMO, creates new electronic states localized at the interface, often referred to as interface states. aps.orgof-marburg.de These states govern charge injection and transport across the organic-metal junction. DFT calculations can map the probability density of these interface states, showing their spatial distribution in the vicinity of the molecular plane and their overlap with the metal substrate. of-marburg.de

| System | Substrate | Key Adsorption Features | Reference |

|---|---|---|---|

| 1,4,5,8-NTCDA | Ag(110) | Strong interfacial bonding; marked hybridization of LUMO with metal states. | aps.org |

| 1,4,5,8-NTCDA | Cu(100) | Comparison system to Ag(110) to alter coupling strength. | aps.org |

| 1,4,5,8-NTCDA | Ag(111) | Bonding via oxygen-silver bonds and van der Waals forces; partial filling of LUMO. | arxiv.org |

| PTCDA | Ag(111) | Formation of an unoccupied interface state 0.62 eV above the Fermi level. | of-marburg.de |

Non-covalent interactions, particularly π-stacking and hydrogen bonding, are the driving forces for the self-assembly of NTCA derivatives into ordered supramolecular structures. DFT calculations can quantify the strength of these interactions. In derivatives of NTCA, such as naphthalenediimides (NDIs), the electron-deficient aromatic core has a strong propensity for π-π stacking interactions.

Computational studies on various NDI-amino acid conjugates show that both π-π stacking and hydrogen bonding are enhanced when conformational flexibility is introduced via alkyl spacers, leading to more robust self-assembly. rsc.org The self-assembly of these systems is also driven by hydrophobic and other aromatic effects. royalsocietypublishing.org In more complex architectures, such as cyclic peptides functionalized with NDI side chains, hydrogen bonding within the peptide backbone directs the assembly, which in turn promotes intermolecular π-π interactions and excimer formation between the NDI units. acs.org

Time-Dependent Density Functional Theory (TD-DFT) for Excited State Properties and Optical Transitions

Time-Dependent Density Functional Theory (TD-DFT) is the primary computational method for studying the excited-state properties of molecules. It allows for the calculation of vertical excitation energies, which correspond to the absorption of light, and provides insights into the nature of the electronic transitions (e.g., π-π* or charge-transfer transitions).

While specific TD-DFT studies on Naphthalene-1,2,3,4-tetracarboxylic acid were not prominently found, this methodology is widely applied to its derivatives to understand their photophysical properties. Such calculations are essential for interpreting experimental UV-Vis absorption and fluorescence spectra and for designing molecules with specific optical characteristics for applications in dyes, sensors, and optoelectronic devices.

Molecular Dynamics Simulations for Supramolecular Assemblies and Polymer Behavior

Molecular Dynamics (MD) simulations are a powerful computational tool for studying the time-dependent behavior of molecular systems, providing a bridge between the static picture from DFT and the macroscopic properties of materials. MD is particularly valuable for understanding the processes of self-assembly and the behavior of polymers.

Recent MD simulations have been used to investigate the self-assembly of L-phenylalanine methyl ester-functionalized naphthalene diimide triads. rsc.org In these studies, force fields such as GAFF (General Amber Force Field) are used to describe the inter- and intramolecular interactions. rsc.org The simulations can visualize the aggregation process, revealing how molecules organize over time to form larger structures like nanofibers. rsc.org These studies highlight how subtle changes in molecular structure, such as the inclusion of a flexible spacer, can significantly impact the resulting supramolecular morphology by facilitating both π-π stacking and hydrogen bonding. rsc.org The insights from MD simulations are crucial for understanding the kinetic and thermodynamic factors that control the formation of complex, functional supramolecular architectures from NTCA-based building blocks. nih.gov

Computational Prediction of Electron Transport Properties and Charge Mobility

Theoretical and computational chemistry studies focused specifically on the electron transport properties and charge mobility of this compound are exceptionally scarce in current scientific literature. The vast majority of computational research has centered on the more common 1,4,5,8-isomer, which is widely used in organic electronics. However, recent synthetic advancements have made derivatives of the 1,2,3,4-isomer available, prompting initial investigations into their fundamental electronic characteristics, which are the precursors to charge transport.

A 2024 study detailed the first synthesis and characterization of 1,2,3,4-naphthalene diimides, which are derivatives of the parent acid. beilstein-journals.org This research provides foundational insights into the electronic nature of this specific isomer class. The investigation focused on derivatives bearing N-hexyl and N-phenyl substitutions to understand their optical and electronic properties. beilstein-journals.org

Research Findings:

The electronic properties of these newly synthesized 1,2,3,4-naphthalene diimides were evaluated using electrochemical methods, specifically cyclic voltammetry. These measurements are crucial for determining the energy levels of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), which in turn indicate the material's potential for accepting and transporting electrons.

The key findings from this initial research include:

Electron-Deficient Nature: The study confirmed that the 1,2,3,4-naphthalene diimide scaffold is electron-deficient, a necessary characteristic for n-type (electron-transporting) organic semiconductor materials. beilstein-journals.org

Reduction Potentials: The compounds were shown to readily undergo one-electron reduction processes. The measured first reduction potentials (Ered1) are indicative of the energy required to inject an electron into the molecule (the LUMO level). The values were found to be comparable to those of other known naphthalene diimide isomers, suggesting similar potential for use in electronic applications. beilstein-journals.org

While this pioneering study establishes the fundamental electronic viability of 1,2,3,4-naphthalene diimide derivatives for electron transport, it does not extend to detailed computational predictions of charge mobility or reorganization energy. beilstein-journals.org Such calculations, which often employ Density Functional Theory (DFT) and Marcus Theory, require further dedicated theoretical investigation. These future studies would be necessary to quantify parameters like internal reorganization energy (λ), electronic coupling between adjacent molecules, and ultimately, to predict the theoretical maximum charge mobility.

At present, comprehensive data tables for computationally predicted electron transport properties of this compound or its derivatives are not available in the cited literature. The existing research provides a critical starting point, confirming the electronic properties that warrant such future computational exploration. beilstein-journals.org

Applications in Advanced Materials and Functional Systems

Organic Electronic Materials and Devices

The electron-deficient nature of the NDI core makes its derivatives excellent n-type (electron-transporting) materials, a class of organic semiconductors that has historically lagged behind their p-type (hole-transporting) counterparts. This has led to their extensive investigation in various electronic devices.

Derivatives of naphthalene (B1677914) tetracarboxylic diimide are widely utilized as the active semiconductor layer in n-type OFETs. By introducing various substituents, researchers can fine-tune the materials' energy levels, solubility, and solid-state packing to optimize device performance. For instance, introducing electron-withdrawing groups, such as halogens, is an effective strategy to achieve high electron mobility. bohrium.com

One study reported the synthesis of three NDI derivatives containing halogenated phenyl groups, which, when used in top-contact OFETs, all exhibited n-type semiconductor characteristics. bohrium.com The device incorporating N,N'-bis(p-fluorophenyl)naphthalene diimide (NDI-FAN) achieved a high electron mobility of 0.22 cm²/V·s in air. bohrium.com Similarly, N,N′-bis(4-trifluoromethoxybenzyl)-1,4,5,8-naphthalene-tetracarboxylic di-imide has been used to fabricate bottom-contact OFETs with an electron mobility of 1.6 × 10⁻² cm²/V·s and a high on/off current ratio of 8.6 × 10⁵. aip.org The continuous grain growth of this material's film was found to be suitable for reducing contact resistance in bottom-contact device architectures. aip.org

The performance of OFETs based on NDI derivatives is highly dependent on molecular structure and device fabrication conditions.

| Derivative Name | Device Structure | Electron Mobility (cm²/V·s) | On/Off Ratio | Operating Environment |

| N,N'-bis(p-fluorophenyl)naphthalene diimide (NDI-FAN) | Top-contact | 0.22 | - | Air |

| N,N′-bis(4-trifluoromethoxybenzyl)-1,4,5,8-naphthalene-tetracarboxylic di-imide | Bottom-contact | 0.016 | 8.6 x 10⁵ | Air |

| N,N′-bis-(heptafluorobutyl)-2,6-dichloro-1,4,5,8-naphthalene tetracarboxylic diimide | Top-contact | up to 0.8 | - | Air |

The favorable electron-accepting and transporting properties of naphthalene tetracarboxylic acid derivatives make them suitable for use as charge transport layers in various optoelectronic devices, including photovoltaic cells. While the provided search results focus heavily on transistor applications, the fundamental properties enabling efficient electron transport are directly transferable to roles such as electron transport layers (ETLs) in organic solar cells. In such devices, the ETL facilitates the efficient extraction and transport of electrons from the active layer to the cathode, a critical process for achieving high power conversion efficiency. The high electron affinity and charge-carrier mobility of NDI derivatives are key attributes for this function. gatech.edu

Hysteresis in the current-voltage characteristics of OFETs is an undesirable instability that can hinder their practical application in complex circuits. Research has shown that the molecular design of NDI derivatives plays a crucial role in mitigating these effects. A comparative study between two NDI derivatives, N,N′-bis(4-trifluoromethoxybenzyl) naphthalene-1,4,5,8-tetracarboxylic acid diimide (NDI-BOCF₃) and N,N′-bis(hexyl) naphthalene-1,4,5,8-tetracarboxylic acid diimide (NDI-C6), revealed significant differences in hysteresis behavior. aip.orgresearchgate.net

The device based on NDI-BOCF₃ showed negligible hysteresis (a threshold voltage shift of 0.45 V), whereas the NDI-C6 based device exhibited notable hysteresis (a shift of 35.6 V). researchgate.net This difference was attributed to several factors, including a much lower interfacial trap density for NDI-BOCF₃. aip.orgresearchgate.net The introduction of the trifluoromethoxy (OCF₃) group resulted in a thin film with better surface coverage and provided a water-repellent quality, which reduces the absorption of ambient water and oxygen—known sources of charge trapping that lead to hysteresis. aip.orgresearchgate.net

Achieving stability in ambient air is a major challenge for n-type organic semiconductors, which are susceptible to degradation by oxygen and moisture. The design of NDI derivatives has been central to developing strategies for air-stable materials. A key principle is to lower the Lowest Unoccupied Molecular Orbital (LUMO) energy level of the semiconductor to below approximately -4.0 eV, which makes it more resistant to oxidation. nih.gov

This is often achieved by introducing potent electron-withdrawing groups to the NDI core. nih.gov Fluorination is a particularly effective strategy. For example, N,N′-bis-(heptafluorobutyl)-2,6-dichloro-1,4,5,8-naphthalene tetracarboxylic diimide demonstrates excellent air stability, with transistors maintaining high electron mobility even after seven months of storage under ambient conditions. aip.org This stability is attributed to its low LUMO energy of about -4.0 eV and the kinetic barrier created by the dense packing of the fluorocarbon chains, which hinders the penetration of water molecules. aip.org The hydrophobicity of the semiconductor layer further contributes to this stability. aip.org

Coordination Polymers (CPs) and Metal-Organic Frameworks (MOFs)

Naphthalene-1,4,5,8-tetracarboxylic acid (H₄NTC) is an excellent organic linker for the synthesis of coordination polymers and metal-organic frameworks due to its rigid structure and multiple carboxylate binding sites. Upon deprotonation, the naphthalenetetracarboxylate (NTC) tetra-anion can coordinate to various metal ions, forming diverse and often robust network structures.

The NTC ligand has been successfully used to construct a wide array of MOFs and CPs by coordinating with numerous metal ions.

Trivalent Metals (Al, Ga, In): A series of isostructural MOFs, named MIL-122, has been synthesized hydrothermally using 1,4,5,8-naphthalenetetracarboxylic acid with aluminum, gallium, and indium. researchgate.net These structures feature infinite straight chains of metal-centered octahedra linked by the NTC ligand. The metal ions are coordinated to four oxygen atoms from carboxyl groups and two bridging hydroxyl groups. These materials exhibit high thermal stability, up to 440 °C for the aluminum version. researchgate.net

Divalent Metals (Zn, Cd): Luminescent MOFs based on zinc(II) and cadmium(II) have been prepared using 1,4,5,8-naphthalene tetracarboxylic acid and a secondary linker, 4,4'-bipyridine. researchgate.net These materials can form different structures, such as 1D linear chains or 2D layers, and exhibit ligand-based luminescence, making them candidates for chemical sensing applications. researchgate.net A 1D zinc(II) coordination polymer has also been synthesized where the naphthalenetetracarboxylate ligand was formed in situ from the partial hydration of its dianhydride precursor. rsc.org

Lanthanides (e.g., Gd, Tb, Dy): Three-dimensional MOFs have been constructed by combining naphthalene-1,4,5,8-tetracarboxylic acid with lanthanide ions (Gd, Tb, Dy) and sodium ions. researchgate.net The resulting frameworks are isostructural and exhibit interesting magnetic properties. The gadolinium-based MOF shows a significant magnetocaloric effect, while the terbium-based material displays field-induced slow magnetic relaxation. researchgate.net Lanthanide-based MOFs are of particular interest for applications in luminescence and magnetism due to the unique electronic properties of the f-block elements. rsc.orgchalcogen.ro

| Metal Ion(s) | Resulting Framework Name/Formula | Dimensionality | Key Features/Properties |

| Al, Ga, In | MIL-122 | 3D | Infinite trans-connected metal-hydroxyl chains; High thermal stability (up to 460 °C for Ga) |

| Zn, Cd | [ZnL(4bpy)₀.₅(DMA)]ₙ, [CdL(4bpy)₀.₅]ₙ | 1D, 2D | Ligand-based luminescence; Potential for sensing applications |

| Gd, Tb, Dy (+Na) | [Na₂Ln(L)(OH)(H₂O)₃]ₙ | 3D | Antiferromagnetic behavior (Gd); Magnetocaloric effect (Gd); Slow magnetic relaxation (Tb) |

Engineering of Diverse Structural Topologies and Secondary Building Units

The successful engineering of metal-organic frameworks and coordination polymers with desired structural topologies is heavily reliant on the geometry and coordination modes of the organic linker. In principle, the vicinal arrangement of the four carboxylic acid groups in Naphthalene-1,2,3,4-tetracarboxylic acid could offer unique coordination possibilities, potentially leading to the formation of novel secondary building units (SBUs) and framework topologies. The close proximity of the carboxylate groups might favor the formation of polynuclear metal clusters as SBUs, where multiple metal ions are bridged by the ligand. This could, in turn, direct the self-assembly process towards specific, and possibly complex, three-dimensional networks. However, there is a lack of specific examples in the scientific literature demonstrating the synthesis and structural characterization of MOFs or CPs using this particular ligand. Therefore, a detailed discussion on the diverse structural topologies and SBUs derived from 1,2,3,4-NTC remains speculative.

Luminescent Properties of NTC-Derived MOFs and CPs

The luminescent properties of MOFs and CPs are often derived from the organic linkers, the metal ions or clusters, or a combination of both through ligand-to-metal or metal-to-ligand charge transfer processes. The naphthalene core of this compound is inherently fluorescent. Upon incorporation into a MOF or CP structure, its emission properties could be modulated by coordination to metal centers, which can lead to shifts in the emission wavelength, changes in quantum yield, and lifetime. The nature of the metal ion plays a crucial role; for instance, lanthanide ions are known to exhibit characteristic sharp emission bands when sensitized by aromatic ligands. While these principles are well-established, there are no specific studies reporting the measured luminescent properties of MOFs or CPs synthesized with this compound.

Selective Sensing Applications Utilizing MOF/CP Luminescence Quenching

Luminescent MOFs and CPs are widely explored as chemical sensors. The mechanism of sensing often relies on the quenching or enhancement of the framework's luminescence upon interaction with specific analytes. This can occur through various mechanisms, including electron transfer, energy transfer, or competitive absorption of excitation energy. A porous and luminescent MOF derived from 1,2,3,4-NTC could potentially act as a sensor for small molecules, metal ions, or organic pollutants that can interact with the naphthalene unit or the metal centers. However, without experimental data on such materials, any discussion on their selective sensing applications, including analytes detected and quenching efficiencies, would be entirely theoretical.

Gas Adsorption and Separation Capabilities of Porous Frameworks

The porosity of MOFs is a key feature for their application in gas adsorption and separation. The structure of the organic linker, including its size, shape, and functional groups, dictates the pore size, shape, and chemical environment of the resulting framework. A MOF constructed from this compound could, in theory, exhibit porosity. The specific adsorption properties for gases like carbon dioxide, methane (B114726), or hydrogen would be dependent on the final framework structure and the accessibility of the pores. However, there is no available literature reporting the synthesis of porous frameworks from this specific ligand and their subsequent gas adsorption and separation performance.

Supramolecular Chemistry and Self-Assembly

Formation of Charge-Transfer (CT) Complexes with Electron Donors

Naphthalene diimides, which can be derived from naphthalenetetracarboxylic acids, are well-known electron-accepting molecules. It is plausible that derivatives of this compound could also form charge-transfer complexes with suitable electron-donating molecules. The formation of such complexes is characterized by the appearance of a new absorption band in the UV-Vis spectrum. The strength of the interaction would depend on the electron-accepting ability of the naphthalene derivative and the electron-donating strength of the partner molecule. Despite this potential, there are no specific studies detailing the formation and characterization of charge-transfer complexes involving this compound or its derivatives.

Host-Guest Chemistry and Molecular Recognition Systems (e.g., Rotaxanes, Catenanes)

The principles of molecular recognition are central to the construction of complex supramolecular architectures like rotaxanes and catenanes. These systems often rely on non-covalent interactions between a macrocyclic host and a linear or cyclic guest molecule. While electron-deficient aromatic units are often incorporated into such systems to facilitate recognition of electron-rich guests, there is no specific mention in the literature of this compound or its derivatives being used as a component in the synthesis of rotaxanes or catenanes.

Directed Self-Assembly into Ordered Nanostructures

The self-assembly of NDI derivatives is a powerful strategy for creating well-defined nanomaterials. By modifying the peripheral groups of the NDI core, researchers can precisely control the assembly process to form a variety of ordered nanostructures. These non-covalent interactions, including π-π stacking, hydrogen bonding, and van der Waals forces, guide the spontaneous organization of molecules into larger, functional architectures. rsc.org

One notable example involves appending dipeptides to the NDI core. These hybrid molecules self-assemble in aqueous solutions to form n-type 1D nanostructures. acs.org Depending on the specific placement of the NDI group, the assembly process, driven by β-sheet formation and π-π interactions, results in either helical nanofibers or twisted nanoribbons. acs.org The balance between electrostatic repulsion and hydrophobic interactions is critical for this controlled assembly. acs.org

Similarly, functionalizing NDIs with carboxylic acid groups introduces hydrogen bonding as a highly effective directional force. These derivatives exhibit pronounced aggregation, forming structures mediated by a synergistic combination of hydrogen bonding between the acid groups and π-stacking of the NDI cores. nih.gov The morphology of these assemblies can be tuned by altering the length of the methylene (B1212753) spacers between the NDI ring and the carboxylic acid, leading to a transition from 2D nanosheets to 1D nanofibers. nih.gov

The table below summarizes key findings in the directed self-assembly of NDI-based nanostructures.

| NDI Derivative Type | Driving Forces for Assembly | Resulting Nanostructures | Key Findings |

| NDI-appended Dipeptides | β-sheet hydrogen bonding, π-π association, hydrophobic interactions | Helical nanofibers, twisted nanoribbons | Placement of the NDI group dictates the final morphology of the 1D nanostructure. acs.org |

| Carboxylic Acid-functionalized NDIs | Hydrogen bonding (syn-syn catemer motif), π-π stacking | 2D nanosheets, 1D nanofibers | Morphology is dependent on the length of the spacer between the NDI core and the acid group. nih.gov |

| NDI-based Molecular Triangles | π–π interactions, charge-transfer interactions | 2D honeycomb triangular and hexagonal patterns | Solvent and concentration can be tuned to control the 2D molecular arrangement. researchgate.net |

Crystal Engineering for Controlled Solid-State Organization

Crystal engineering utilizes an understanding of intermolecular interactions to design and synthesize solid-state structures with desired properties. For derivatives of this compound, this approach allows for the precise control of molecular packing, which in turn dictates the material's electronic and optical characteristics.

The planar and aromatic nature of the NDI core makes it an ideal candidate for forming highly ordered crystalline structures through π–π stacking interactions. X-ray diffraction studies of single crystals of N,N′-dihexyl-NTCDI and N,N′-diphenyl-NTCDI have revealed detailed insights into their packing motifs, which are crucial for understanding their performance in solid-state electronic devices. nih.govnih.gov

Co-crystallization is another powerful tool in the crystal engineering of NDI-based materials. By combining NDI derivatives with other molecules, it is possible to create complex supramolecular architectures. For instance, an NDI-based molecular triangle has been co-crystallized with tetrathiafulvalene (B1198394) (TTF), a well-known electron donor. researchgate.net The resulting structures are 2D tessellations directed by charge-transfer interactions between the electron-deficient NDI and the electron-rich TTF. researchgate.net The specific packing arrangement and stoichiometry in these co-crystals can be modulated by the choice of solvent, demonstrating a high degree of control over the solid-state organization. researchgate.net

Furthermore, even simpler derivatives like naphthalene-1,4,5,8-tetracarboxylic acid 1,8-anhydride can be used to form co-crystals. When combined with 4,4′-bipyridine, it forms a three-dimensional supramolecular network stabilized by a combination of intermolecular O—H⋯N hydrogen bonds and π–π stacking interactions. nih.gov

Chemical Sensing Platforms and Probe Development

The unique photophysical and electrochemical properties of NDI derivatives make them excellent candidates for the development of chemical sensors and molecular probes. Their strong fluorescence and electron-accepting nature can be modulated by interactions with specific analytes, leading to detectable changes in their optical or electronic signals.

Fluorescent Probes for the Detection of Specific Analytes (e.g., Nitrobenzene, Metal Ions)

NDI-based fluorescent probes have been designed for the selective and sensitive detection of various environmentally and biologically important analytes. The sensing mechanism often relies on fluorescence quenching or enhancement upon binding to the target molecule.

For the detection of metal ions, a colorimetric and fluorescent probe named NDI-Py was synthesized. rsc.org This probe demonstrates high selectivity and sensitivity for copper ions (Cu²⁺). rsc.orgnih.gov In solution, the strong red fluorescence of NDI-Py is selectively quenched by the presence of Cu²⁺, with a low detection limit of 0.97 μM. rsc.orgnih.gov This quenching is attributed to the paramagnetic nature of the copper ion. The interaction also induces a color change from blue-purple to bluish-green, allowing for colorimetric detection. nih.gov

In the field of environmental monitoring, NDI derivatives have been developed to detect nitroaromatic compounds, which are common components of explosives. A thiophene-functionalized NDI conjugate (NDI-Th) acts as a fluorescent sensor for the selective recognition of 2,4-dinitrophenol (B41442) (DNP) and 2,4,6-trinitrophenol (TNP). The fluorescence of NDI-Th is effectively quenched by these nitroaromatic compounds, with detection limits in the nanomolar range, highlighting its potential for detecting explosive residues.

| Probe Name | Target Analyte(s) | Sensing Mechanism | Limit of Detection (LOD) |

| NDI-Py | Copper ions (Cu²⁺) | Fluorescence quenching & Colorimetric change | 0.97 μM (in solution) rsc.orgnih.gov |

| NDI-Th | 2,4-dinitrophenol (DNP), 2,4,6-trinitrophenol (TNP) | Fluorescence quenching | 4.74 x 10⁻⁸ M (DNP), 7.60 x 10⁻⁸ M (TNP) |

Development of Chemo- and Biosensor Materials

The versatility of NDI chemistry extends to the development of sophisticated chemo- and biosensors for biological applications. These sensors can be designed to detect specific biomolecules or changes in the cellular environment. acs.org

An NDI-based amphiphile has been engineered to create fluorescent organic nanoparticles that function as a biosensor for lactate (B86563) dehydrogenase A (LDHA), an enzyme overexpressed in cancer cells. nih.gov The sensor operates via an aggregation-induced emission (AIE) "fluorescence off" mechanism. The fluorescence of the nanoparticles is quenched in the presence of LDHA, which enzymatically reduces the pyruvate (B1213749) moiety on the sensor to lactate. nih.gov This system was able to selectively diagnose cancer cells over normal cells by detecting the difference in LDHA expression. nih.gov

NDI derivatives have also been developed as pH sensors for imaging within cells. A series of water-soluble NDIs were synthesized that are non-emissive as free bases but become strongly fluorescent upon protonation. researchgate.netnih.gov This "turn-on" fluorescence was achieved in a pH range of 2.5-6, making these probes suitable for imaging acidic organelles within cancer cells and providing a valuable tool for cell biology. researchgate.netnih.gov

Furthermore, NDI-based molecules have been designed as probes for specific DNA structures, such as G-quadruplexes (G4s), which are implicated in cancer and other diseases. An NDI dyad, which is non-fluorescent on its own, exhibits a "switch-on" red emission upon binding to G4 DNA. nih.govrsc.org This occurs because binding disrupts the intramolecular aggregation between the two NDI units, restoring fluorescence. nih.gov Such probes are promising for theranostic applications, combining diagnostic imaging with targeted therapy. nih.gov

Functional Dyes and Pigments

The inherent chromophoric and fluorophoric nature of the NDI scaffold makes it a cornerstone for creating functional dyes and pigments. The optical and electronic properties of these molecules can be finely tuned through synthetic modifications, leading to materials with tailored absorption and emission characteristics suitable for a wide range of applications.

Synthesis of NDI-based Chromophores with Tunable Optical Characteristics

The synthesis of NDI-based chromophores typically begins with the condensation of 1,4,5,8-naphthalenetetracarboxylic dianhydride with primary amines. acs.org This straightforward method allows for the introduction of a wide variety of functional groups at the imide positions, which influences the molecule's solubility and self-assembly behavior.

More significant tuning of the optical properties is achieved by chemical modification of the NDI aromatic core. These core-substituted NDIs (cNDIs) can exhibit dramatically different optical and redox properties compared to the parent NDI. nih.gov By introducing electron-donating groups to the electron-deficient naphthalene core, the intramolecular charge-transfer character of the molecule can be modulated, which directly impacts its absorption and fluorescence wavelengths. acs.orgnih.gov This strategy has been used to create a broad palette of NDI-based dyes with colors spanning the visible spectrum.

For example, solution-processable NDI derivatives have been synthesized with thiophene (B33073) substituents of varying lengths attached to the naphthalene core. rsc.org The electronic and optical properties of these star-shaped molecules were characterized using spectroscopic and electrochemical methods, demonstrating how the donor-acceptor structure influences their behavior. rsc.org Similarly, attaching carboxylic acid groups to NDI chromophores not only drives self-assembly but also influences the emission spectra. In aggregated states, these molecules can form excimer-type species, resulting in broad emission bands that, combined with the sharp monomer emission, can produce tunable luminescent colors across the RGB spectrum. nih.gov

Integration into Polymeric Matrices for Enhanced Photophysical and Electrical Performance

Detailed searches for studies on the integration of this compound into polymeric matrices to enhance photophysical and electrical performance did not yield any specific results. The existing body of research on naphthalenetetracarboxylic acid derivatives in polymers predominantly focuses on other isomers, such as 1,4,5,8-naphthalenetetracarboxylic dianhydride or its corresponding diimides. Consequently, there is no specific data to report on the direct use of this compound for these applications.

Adsorption and Separation Technologies

Applications as Adsorbent Materials (e.g., Water Vapor Sorption)

No literature was found that investigates the use of this compound as an adsorbent material. Specifically, there are no available studies or data regarding its capacity for water vapor sorption or any other adsorption-based separation technologies. Therefore, research findings on this topic cannot be provided.

Future Research Directions and Emerging Paradigms

Predictive Design and High-Throughput Screening of NTC-based Materials

The rational design of novel materials with tailored properties is rapidly accelerating thanks to computational chemistry and machine learning. For NTC-based materials, particularly metal-organic frameworks (MOFs) and covalent organic frameworks (COFs) that can utilize NTC as a building block, predictive design and high-throughput screening (HTS) represent a paradigm shift.

High-throughput virtual screening (HTVS) pipelines are being developed to navigate the vast chemical space of potential structures. science.gov These computational frameworks allow for the rapid assessment of thousands or even millions of hypothetical NTC-based structures for specific applications. For example, Grand Canonical Monte Carlo (GCMC) simulations are employed to predict the adsorption properties of MOFs for gas separation and storage, such as CO2 capture or methane (B114726) storage. science.govacs.orgresearchgate.netlmaleidykla.lt By screening large databases of MOFs, researchers can identify candidates with optimal pore geometry, surface area, and selectivity for a target molecule before undertaking laborious and costly experimental synthesis. science.gov

This computational-first approach is not limited to MOFs. Machine learning algorithms, trained on existing experimental data, can predict the electronic properties, charge mobility, and self-assembly behavior of new NTC derivatives. researchgate.net By identifying structure-property relationships, these models can guide synthetic chemists toward molecules with enhanced performance for applications in organic electronics. This synergy between computational prediction and experimental validation is crucial for accelerating the discovery of high-performance NTC-based materials.

Table 1: Computational Screening Methods for NTC-based Material Discovery

| Method | Application | Predicted Properties | Reference |

|---|---|---|---|

| Grand Canonical Monte Carlo (GCMC) | Gas separation & storage (in MOFs) | Adsorption capacity, selectivity, working capacity | acs.orglmaleidykla.lt |

| High-Throughput Virtual Screening (HTVS) | CO2 capture, material discovery | Adsorption capacity, selectivity, pore geometry | science.gov |

Advanced Manufacturing and Fabrication Techniques for Miniaturized Devices

Derivatives of NTC, especially naphthalenediimides (NDIs), are highly promising n-type organic semiconductors suitable for the fabrication of soft electronic devices. wikipedia.org Future research is increasingly focused on advanced manufacturing techniques to integrate these materials into miniaturized and flexible electronics.

Organic thin-film transistors (OTFTs) and organic electrochemical transistors (OECTs) are key components in modern electronics, and NDI-based materials are proving to be excellent candidates for the active semiconductor layer. rsc.orgrsc.org Advanced fabrication methods are moving beyond traditional laboratory-scale techniques to enable large-area, low-cost, and high-performance devices. Key techniques include:

Solution Processing: Methods like spin-coating and inkjet printing allow for the deposition of NDI-based polymers and small molecules from solution. nih.gov This is advantageous for creating large-area devices and is compatible with flexible substrates, paving the way for wearable sensors and flexible displays. rsc.org

Vacuum Evaporation: This technique allows for the precise deposition of thin, uniform films of NDI derivatives, which is critical for high-performance transistors. researchgate.net

Molecular Layer Epitaxy (MLE): MLE can be used to assemble NDI-based organic multilayers with a high degree of structural control, enabling the fabrication of organic superlattices with tunable electronic and photophysical properties. researchgate.netrsc.org

The performance of these devices is critically dependent on the microstructure of the thin film. acs.org Techniques like two-dimensional grazing incidence X-ray diffraction (2D-GIXD) and atomic force microscopy (AFM) are used to characterize the molecular packing and morphology of the NDI films, providing crucial feedback for optimizing fabrication processes. acs.org The goal is to achieve highly ordered structures that facilitate efficient charge transport, leading to higher electron mobility and device stability, even when operating in ambient conditions or in contact with water. cambridge.org

Table 2: Performance of NDI-based Organic Transistors

| Device Type | NDI Derivative | Fabrication Method | Electron Mobility (μe) | Reference |

|---|---|---|---|---|

| OTFT | NDI-Fullerene Hybrid (S4) | Solution Processing | 3.58 x 10⁻⁴ cm²/V·s | nih.gov |

| OTFT | NDI-TVT Copolymer (PNDI-HTVT) | Spin-coating | 0.95 ± 0.18 cm²/V·s | acs.org |

| OECT | gNDI-Br₂ Small Molecule | Solution Processing | 0.23 ± 0.04 F·cm⁻¹V⁻¹s⁻¹ (μC*) | rsc.org |

| OTFT | Chlorinated NDI Copolymer | Spin-coating | ~0.1 cm²/V·s | cambridge.org |

Exploration of Novel Isomers and Architectures for Unprecedented Functionalities

The vast majority of research on naphthalenetetracarboxylic acid derivatives has centered on the 1,4,5,8-isomer. However, the exploration of other structural isomers, such as the 1,2,3,4-, 1,2,5,6-, and 2,3,6,7-isomers, opens up new avenues for materials with unique properties. researchgate.net The arrangement of the imide groups around the naphthalene (B1677914) core significantly influences the molecule's geometry, electronic structure, and solid-state packing, which in turn dictates its function.

Recent synthetic advances have enabled the construction of the novel 1,2,3,4-naphthalene diimide scaffold. researchgate.net This "cata-" derivatization pattern, in contrast to the "peri-" substitution of the 1,4,5,8-isomer, results in different optical and electronic properties and packing preferences in the solid state. researchgate.net Comparing these novel isomers with their more established counterparts provides fundamental insights into structure-property relationships and expands the toolbox of electron-deficient building blocks for organic materials chemists.

Beyond the molecular level, the controlled self-assembly of NTC derivatives into complex supramolecular architectures is a key area of future research. Through non-covalent interactions like hydrogen bonding and π–π stacking, NTC-based molecules can form well-defined one-, two-, and three-dimensional structures. nih.gov For instance, temperature can be used as a stimulus to induce the formation of different "supermolecular isomers," such as a hydrogen-bonded layer or a chiral helix, from the same multi-topic carboxylic acid precursor. semanticscholar.org Harnessing this ability to create diverse and dynamic architectures is critical for developing materials for sensing, catalysis, and molecular switching devices. rsc.org

Hybrid Material Systems Incorporating NTC Derivatives for Multifunctional Applications

The integration of NTC derivatives into hybrid material systems is a rapidly emerging field that aims to combine the unique properties of NTC with those of other materials to create multifunctional composites. This molecular hybridization approach is a powerful strategy for designing new agents with synergistic or novel functionalities.

In the realm of organic electronics, NDI units have been covalently linked to other functional molecules, such as fullerenes, to create hybrid semiconductors for thin-film transistors. nih.gov Similarly, NDI-based copolymers, where NDI acts as the electron-acceptor unit and is paired with various electron-donor units, have been synthesized to tune the electronic and optical properties of the resulting polymer for specific applications. acs.orgcambridge.org

Beyond electronics, NTC derivatives are being explored for biomedical applications. Novel hybrids combining a naphthalene scaffold with various heterocyclic moieties have been synthesized and shown to possess potent antitumor, anti-inflammatory, and antituberculosis activities. In another example, 1,3,4-oxadiazole-naphthalene hybrids were designed as potential inhibitors of the VEGFR-2 enzyme, which is implicated in cancer progression. These studies demonstrate the immense potential of using the NTC core as a scaffold for developing new therapeutic agents. The ability to functionalize the NTC structure allows for the fine-tuning of its biological activity and the creation of multitarget-directed drugs.

Q & A

Basic Research Questions

Q. What are the standard synthetic routes and characterization methods for Naphthalene-1,2,3,4-tetracarboxylic acid derivatives?

- Methodological Answer : The synthesis typically involves esterification or dianhydride formation under controlled conditions. For example, naphthalene tetracarboxylic esters are synthesized via acid-catalyzed reactions with alcohols, followed by purification via recrystallization. Structural confirmation requires ¹H NMR, ¹³C NMR, and FT-IR spectroscopy to verify functional groups and molecular symmetry. Elemental analysis ensures purity (>98%) .

Q. Which analytical techniques are critical for assessing the purity and structural integrity of naphthalene tetracarboxylic acid derivatives?

- Methodological Answer : Key techniques include:

- Nuclear Magnetic Resonance (NMR) : Assigns proton and carbon environments (e.g., aromatic vs. carboxylic groups).

- Fourier Transform Infrared (FT-IR) : Identifies characteristic peaks (e.g., C=O stretching at ~1700 cm⁻¹).

- Elemental Analysis : Quantifies carbon, hydrogen, and oxygen content to confirm stoichiometry.

- Differential Scanning Calorimetry (DSC) : Measures thermal stability and phase transitions .

Q. What are the primary applications of naphthalene tetracarboxylic acid derivatives in material science?

- Answer : These derivatives are used in:

- Lubricants : Esters exhibit low friction coefficients (COF < 0.1) due to strong π-π stacking interactions between naphthalene cores .

- Fluorescent Probes : Dianhydrides serve as precursors for hypoxia-sensitive markers, enabling biomedical imaging .

Advanced Research Questions

Q. How do π-π stacking interactions influence the tribological and thermal properties of naphthalene tetracarboxylic acid-based lubricants?

- Methodological Answer : π-π interactions between aromatic rings enhance molecular packing, reducing wear rates (e.g., <1.5 × 10⁻⁶ mm³/N·m) and improving oxidative stability (initial oxidation temperatures >250°C). Tribological testing under extreme pressure (EP) conditions (e.g., 4-ball tests) quantifies load-bearing capacity, while thermogravimetric analysis (TGA) assesses thermal degradation thresholds .

Q. What experimental design strategies address contradictions in toxicological data for naphthalene derivatives?

- Methodological Answer : Resolving data gaps requires:

- Systematic Reviews : Prioritize studies with robust endpoints (e.g., genotoxicity, carcinogenicity) from databases like ATSDR .

- In Silico Modeling : Predict metabolic pathways (e.g., cytochrome P450-mediated oxidation) to identify reactive intermediates.

- Dose-Response Studies : Use factorial design to test variables (e.g., exposure duration, concentration) and isolate confounding factors .

Q. How can factorial design optimize synthesis parameters for naphthalene tetracarboxylic acid-based materials?

- Methodological Answer : A 2³ factorial design evaluates variables like temperature (80–120°C), catalyst concentration (0.5–2.0 mol%), and reaction time (6–24 hours). Response surface methodology (RSM) identifies optimal conditions for yield (>85%) and purity. For example, higher temperatures accelerate esterification but may increase side products, necessitating trade-off analysis .

Q. What challenges arise in developing naphthalene tetracarboxylic acid derivatives for biomedical applications?

- Methodological Answer : Key challenges include:

- Biocompatibility : Assess cytotoxicity via MTT assays and hemocompatibility tests.

- Stability : Monitor hydrolytic degradation in physiological buffers (pH 7.4) using HPLC.

- Targeting Efficiency : Functionalize with heterocyclic side chains to enhance bioreductive activation in hypoxic cells .

Q. How are environmental stability and degradation pathways of naphthalene tetracarboxylic acid derivatives evaluated?

- Methodological Answer :

- Photostability Testing : Expose derivatives to UV light (λ = 254 nm) and quantify decomposition via GC-MS.

- Hydrolysis Studies : Monitor ester bond cleavage in aqueous solutions (e.g., half-life determination).

- Ecotoxicity Assays : Use Daphnia magna or Aliivibrio fischeri to assess acute toxicity (EC₅₀ values) .

Notes

- Safety Protocols : Store derivatives at 0–6°C in airtight containers to prevent hydrolysis. Use PPE (gloves, goggles) during handling due to irritant properties (Risk Code: R36/37/38) .

- Data Reliability : Avoid non-peer-reviewed sources; prioritize studies from journals like Journal of Molecular Liquids and databases like PubChem .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.